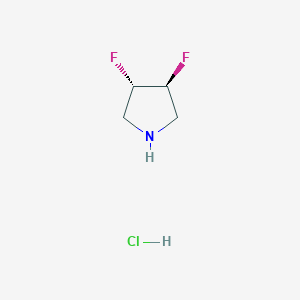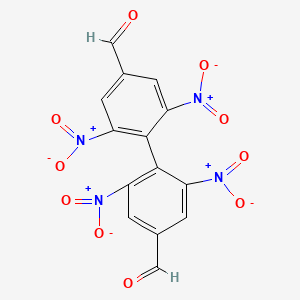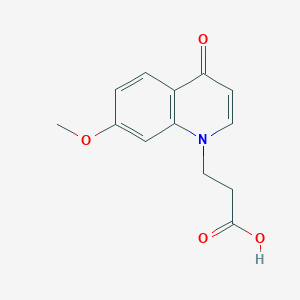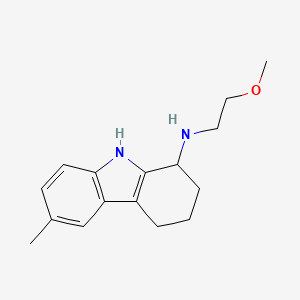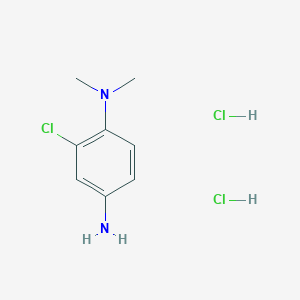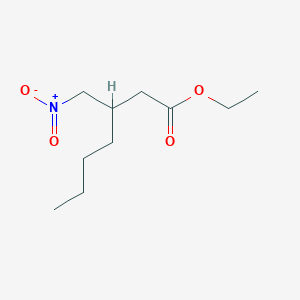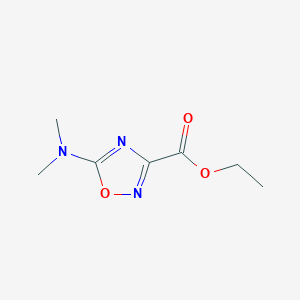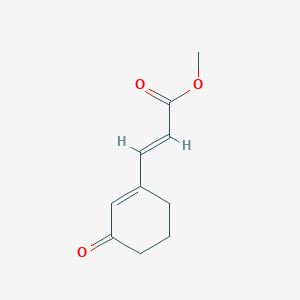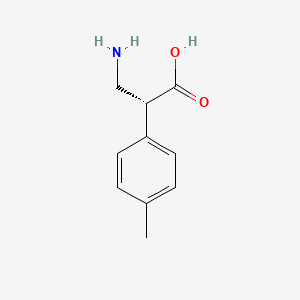
(2R)-3-amino-2-(4-methylphenyl)propanoic acid
説明
“(2R)-3-amino-2-(4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 49759-61-7 . It has a molecular weight of 179.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .科学的研究の応用
Radiotracer Development for Inflammatory Diseases
A study evaluated a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), relevant in multiple sclerosis and other inflammatory conditions. The radiotracer, 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), demonstrated high specificity to S1PR1 and showed potential for evaluating inflammation in clinical populations. The study found no adverse events, supporting the safety of 11C-CS1P1 for further clinical evaluation (Brier et al., 2022).
Investigation into Metabolomics Biomarkers for Environmental Exposure
Research into metabolomics biomarkers for Bisphenol A (BPA) exposure identified significant changes in metabolic pathways upon exposure, suggesting complex toxic effects. The study highlighted the need for further research to validate these biomarkers for low, environmentally relevant BPA exposure levels (Wang et al., 2018).
Alzheimer's Disease Therapy Research
A Phase II study explored the use of 3-amino-1-propanesulfonic acid (3APS) as a disease-modifying treatment for Alzheimer's disease. The compound, which binds to amyloid β, was found to be safe and tolerable, and reduced CSF Aβ42 levels, offering a potential avenue for treatment development (Aisen et al., 2006).
Examination of Hepatotoxicity Mechanisms
A study on 2-Amino-2-methyl-1-propanol (AMP™) analyzed its potential hepatotoxicity when used in personal care products. The research suggested that AMP interferes with the CDP-choline pathway in hepatocytes, potentially leading to fatty liver and hepatotoxicity at high doses. However, dermal exposure to AMP from personal care products was deemed unlikely to result in significant systemic concentrations or hepatotoxicity (Garnick et al., 2022).
Safety and Hazards
特性
IUPAC Name |
(2R)-3-amino-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZDCWOOVWORM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


